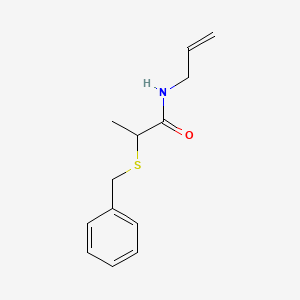
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as ADX-47273, is a selective positive allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). This compound has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders.
Mechanism of Action
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a positive allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. This receptor is involved in various physiological processes, including synaptic plasticity, learning, and memory. By modulating the activity of mGluR5, N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide can enhance the effects of glutamate, a major excitatory neurotransmitter in the brain.
Biochemical and Physiological Effects:
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects in the brain. It can enhance synaptic plasticity, which is the ability of neurons to change their connections in response to experience. This effect is thought to underlie the learning and memory-enhancing effects of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. Additionally, N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to reduce anxiety-like behavior and enhance social interaction in animal models.
Advantages and Limitations for Lab Experiments
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is highly selective for mGluR5, which reduces the potential for off-target effects. Additionally, it has a long half-life, which allows for sustained effects in animal models. However, one limitation of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is its poor solubility in water, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological and psychiatric disorders. Additionally, further research is needed to elucidate the precise mechanisms underlying its effects on synaptic plasticity and social behavior. Finally, the development of more soluble analogs of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide could improve its utility in lab experiments and potential clinical applications.
Synthesis Methods
The synthesis of N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the reaction of N~1~-allylglycine with 2,4-dichlorobenzoyl chloride, followed by the reaction with phenylsulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and chromatography.
Scientific Research Applications
N~1~-allyl-N~2~-(2,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders, including schizophrenia, anxiety, depression, and addiction. It has been shown to modulate glutamatergic neurotransmission, which is involved in various physiological and pathological processes in the brain.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-prop-2-enylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-2-10-20-17(22)12-21(16-9-8-13(18)11-15(16)19)25(23,24)14-6-4-3-5-7-14/h2-9,11H,1,10,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPJZCQIQAWCYCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)CN(C1=C(C=C(C=C1)Cl)Cl)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067832.png)
![bis(2-methoxyethyl) 4-[3-(4-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B5067834.png)
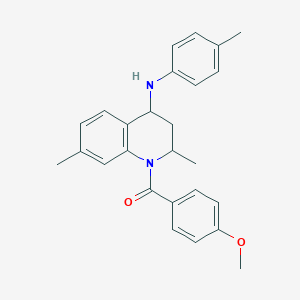
![5-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5067856.png)
![(1R*,5S*)-6-{[2-(isopropylsulfonyl)-1-(2-phenylethyl)-1H-imidazol-5-yl]methyl}-6-azabicyclo[3.2.1]octane](/img/structure/B5067870.png)
![3-ethyl-8-(4-hydroxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5067879.png)
![1-[2-chloro-5-(trifluoromethyl)phenyl]-5-(4-isopropoxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5067881.png)
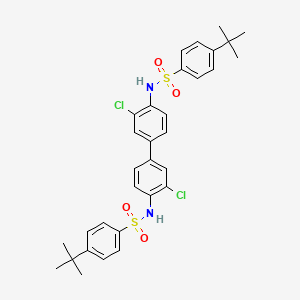
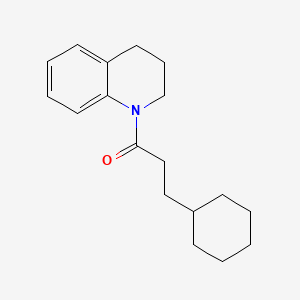
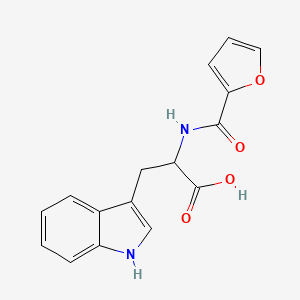
![2-[(5-isoquinolinyloxy)methyl]-N-(2-methoxybenzyl)-1,3-oxazole-4-carboxamide](/img/structure/B5067900.png)
![N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N,2,3-trimethylbenzamide](/img/structure/B5067922.png)
![1-(4-fluorophenyl)-5-{[5-(1-pyrrolidinyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5067927.png)
